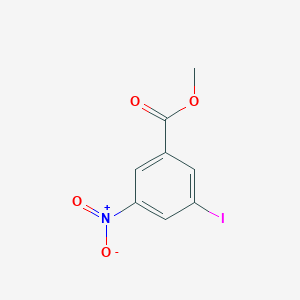

Methyl 3-iodo-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZUTMKPZFZYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427260 | |

| Record name | methyl 3-iodo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-19-0 | |

| Record name | methyl 3-iodo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-iodo-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-5-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, methyl 3-nitrobenzoate, and proceeds via an electrophilic aromatic substitution reaction. This document offers a detailed exposition of the underlying chemical principles, a step-by-step experimental protocol, and thorough characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights for the successful execution and understanding of this important transformation.

Introduction: Significance and Applications

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of three distinct functional groups—an ester, a nitro group, and an iodine atom—on the aromatic ring makes it a versatile substrate for further chemical modifications. The nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the iodine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This trifecta of reactivity allows for the strategic and sequential introduction of different molecular fragments, enabling the construction of intricate molecular architectures.

The iodo-nitro-substituted benzene core is a recurring motif in pharmacologically active compounds and advanced materials. Its utility stems from the ability to precisely control the regiochemistry of subsequent reactions, a critical aspect in the development of new chemical entities with desired biological or physical properties.

The Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from methyl 3-nitrobenzoate is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, iodination. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

Directing Effects of Substituents

The regiochemical outcome of the iodination is dictated by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). Both of these groups are electron-withdrawing and are classified as meta-directors.[1][2][3][4] This means they direct incoming electrophiles to the carbon atoms at the meta position (C5) relative to themselves. Since both the nitro group and the ester are at positions 1 and 3, they both direct the incoming electrophile to the same position, C5, leading to the formation of the desired product with high regioselectivity.

The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic attack, making the reaction conditions more forcing than those required for the iodination of more electron-rich aromatic compounds.[5][6]

The Iodinating Agent: In Situ Generation of the Electrophile

Molecular iodine (I₂) itself is a weak electrophile and does not readily react with deactivated aromatic rings.[7][8] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[7][9][10] A common and effective method involves the use of nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).[6]

The reaction between iodine and nitric acid generates the active electrophile.[9][11][12] Sulfuric acid serves as a catalyst and a dehydrating agent, further enhancing the reaction rate. The overall reaction can be summarized as follows:

Overall Reaction: C₈H₇NO₄ + I₂ --(HNO₃/H₂SO₄)--> C₈H₆INO₄ + HI

The hydrogen iodide (HI) formed as a byproduct is oxidized by nitric acid, preventing the reverse reaction and driving the equilibrium towards the product.[13]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Purity |

| Methyl 3-nitrobenzoate | 181.15 | 10.0 g | 99% |

| Iodine | 253.81 | 14.0 g | 99.8% |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | 98% |

| Concentrated Nitric Acid | 63.01 | 15 mL | 70% |

| Sodium Thiosulfate | 158.11 | As needed | 99% |

| Dichloromethane | 84.93 | As needed | 99.8% |

| Hexane | 86.18 | As needed | 99% |

| Ethyl Acetate | 88.11 | As needed | 99% |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-nitrobenzoate (10.0 g). Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice-water bath.

-

Addition of Iodinating Agent: In a separate beaker, cautiously add iodine (14.0 g) to concentrated nitric acid (15 mL). Stir the mixture until the iodine is well-dispersed. Slowly add this mixture to the solution of methyl 3-nitrobenzoate in sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Decolorization and Isolation: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the purple color disappears. Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pale yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 135-138 °C |

Spectroscopic Data

The following spectroscopic data are expected for the final product.

4.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.85 | t, J=1.5 Hz | 1H | Ar-H |

| 8.65 | dd, J=1.5, 1.5 Hz | 1H | Ar-H |

| 8.35 | dd, J=1.5, 1.5 Hz | 1H | Ar-H |

| 4.00 | s | 3H | -OCH₃ |

4.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O |

| 148.0 | C-NO₂ |

| 142.0 | Ar-C |

| 138.0 | Ar-C |

| 132.5 | Ar-C |

| 94.0 | C-I |

| 53.0 | -OCH₃ |

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H (aromatic) |

| 1730 | C=O (ester) |

| 1530, 1350 | N-O (nitro) |

| 1250 | C-O (ester) |

| ~500 | C-I |

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the iodination of methyl 3-nitrobenzoate.

Caption: Mechanism of electrophilic iodination.

Safety Precautions

This synthesis involves the use of corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage.[14][15][16][17][18] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Concentrated Nitric Acid (HNO₃): Oxidizer and corrosive.[19][20][21][22] Causes severe skin burns and eye damage.[19][20][21][22] Toxic if inhaled.[20][21] Avoid breathing vapors.

-

Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[23][24][25] Causes skin and eye irritation.[23][25][26] May cause respiratory irritation.[23][25][26]

-

Methyl 3-nitrobenzoate: May cause allergic reactions in sensitive individuals.[27] Avoid dust formation and inhalation.[28][29][30]

Conclusion

The synthesis of this compound from methyl 3-nitrobenzoate is a robust and high-yielding procedure that relies on the principles of electrophilic aromatic substitution. The directing effects of the nitro and ester groups ensure excellent regioselectivity. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for the construction of more complex molecules in various fields of chemical research and development.

References

-

Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic. [Link]

-

Sulphuric Acid Safety Data Sheet. ClearTech. [Link]

-

Propose a mechanism for an iodination of a benzene ring using I2... Transtutors. [Link]

-

Safety Data Sheet IODINE. ChemSupply Australia. [Link]

-

MSDS of Methyl 3-nitrobenzoate. Capot Chemical. [Link]

-

SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. SEASTAR CHEMICALS. [Link]

-

SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. SEASTAR CHEMICALS. [Link]

-

Iodine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Safety Data Sheet: Nitric acid. Carl ROTH. [Link]

-

Safety Data Sheet: Nitric acid 65%. Chemos GmbH&Co.KG. [Link]

-

Safety Data Sheet: Nitric acid. Carl ROTH. [Link]

-

Material Safety Data Sheet Iodine MSDS. Harper College. [Link]

-

Iodine - Safety Data Sheet. Chemos GmbH&Co.KG. [Link]

-

Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. [Link]

-

Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

-

Mechanism of aromatic iodination. Journal of Chemical Education. [Link]

-

Why HNO3 is added during iodination of benzene. Toppr. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

EAS: Iodination. YouTube. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. (Solved) - ?propose a mechanism for an iodination of a benzene ring using I2... (1 Answer) | Transtutors [transtutors.com]

- 13. doubtnut.com [doubtnut.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. teck.com [teck.com]

- 16. fishersci.com [fishersci.com]

- 17. health.state.mn.us [health.state.mn.us]

- 18. seastarchemicals.com [seastarchemicals.com]

- 19. seastarchemicals.com [seastarchemicals.com]

- 20. carlroth.com [carlroth.com]

- 21. chemos.de [chemos.de]

- 22. carlroth.com [carlroth.com]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. dept.harpercollege.edu [dept.harpercollege.edu]

- 25. chemos.de [chemos.de]

- 26. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 27. chemicalbook.com [chemicalbook.com]

- 28. capotchem.com [capotchem.com]

- 29. fishersci.com [fishersci.com]

- 30. echemi.com [echemi.com]

Physical properties of Methyl 3-iodo-5-nitrobenzoate (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of Methyl 3-iodo-5-nitrobenzoate

Introduction

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring an iodinated and nitrated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The strategic placement of the iodo, nitro, and methyl ester functional groups allows for a variety of chemical transformations. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective handling, purification, and use in subsequent reactions. This guide provides a comprehensive overview of these properties and details the experimental protocols for their determination.

Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure. For this compound, the interplay between the polar nitro and ester groups and the nonpolar iodinated aromatic ring governs its melting point and solubility characteristics.

Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a key indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[1][2]

Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The solubility of this compound is expected to be low in water due to the large, nonpolar iodinated aromatic ring. However, the presence of the polar nitro and methyl ester groups may impart some solubility in polar organic solvents. A systematic approach to determining solubility involves testing the compound in a range of solvents of varying polarity and reactivity.[5]

Table 1: Predicted Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar aromatic ring dominates the molecule's character. |

| Diethyl Ether | Nonpolar | Soluble | The nonpolar nature of the solvent will likely dissolve the compound. |

| Ethanol | Polar Protic | Sparingly Soluble | The polar hydroxyl group may interact with the nitro and ester groups, but the nonpolar character of the bulk molecule may limit solubility. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should be sufficient to dissolve the compound. |

| 5% Aqueous HCl | Acidic | Insoluble | The compound lacks a basic functional group to react with the acid.[5] |

| 5% Aqueous NaOH | Basic | Insoluble | The compound lacks an acidic proton to be deprotonated by the base.[5] |

| Concentrated H₂SO₄ | Strong Acid | Soluble | The lone pairs on the oxygen atoms of the nitro and ester groups can be protonated by the strong acid.[6] |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination Protocol

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.[1][7]

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean watch glass and crush it into a fine powder with a spatula.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Determination: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.[8]

-

Accurate Determination: Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, slow the heating rate to 1-2 °C per minute.[8]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Assessment Protocol

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents.[5][6]

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or droppers

-

Solvents: Distilled water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, ethanol, diethyl ether, acetone

Procedure:

-

Sample Preparation: For each solvent, place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." For liquid-liquid systems, the formation of a single layer indicates miscibility, while two distinct layers indicate immiscibility.[4]

-

Systematic Testing: Follow the flowchart below to systematically test the solubility in different solvents.

-

Safety Note: Exercise caution when working with concentrated sulfuric acid as it is highly corrosive.

Caption: Systematic Workflow for Solubility Testing.

References

- Benchchem. (n.d.). Methyl 5-iodo-2-methyl-3-nitrobenzoate.

- BLD Pharm. (n.d.). Methyl 3-iodo-2-methyl-5-nitrobenzoate.

- Tokyo Chemical Industry UK Ltd. (n.d.). Methyl 3-Nitrobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99%.

- American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate.

- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (2021). experiment (1) determination of melting points.

- Google Patents. (2020). Synthetic method of 2-nitro-3-methylbenzoic acid.

- Unknown. (2023). Solubility of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- Unknown. (n.d.). Preparation of methyl 3-nitrobenzoate.

- Unknown. (n.d.). Experiment 1: Melting-point Determinations.

- Unknown. (n.d.). Melting point determination.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- RSC Education. (n.d.). Nitration of methyl benzoate.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. Methyl 3-Nitrobenzoate | 618-95-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Methyl 3-iodo-5-nitrobenzoate

Abstract

The nitro group is a paramount functional group in the fields of medicinal chemistry and materials science, primarily due to its profound electron-withdrawing capabilities. This guide provides a comprehensive technical analysis of the electron-withdrawing effects of the nitro group as exemplified by the molecule Methyl 3-iodo-5-nitrobenzoate. We will delve into the fundamental principles of inductive and resonance effects, their quantifiable impact on chemical reactivity and spectroscopic properties, and present validated experimental protocols for the characterization of these electronic effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the electronic landscape of nitroaromatic compounds.

Introduction: The Significance of Electron-Withdrawing Groups

In the rational design of functional molecules, the ability to modulate the electron density of a chemical scaffold is of utmost importance. Electron-withdrawing groups (EWGs) are atomic or functional groups that pull electron density towards themselves, thereby influencing the reactivity, stability, and physicochemical properties of the molecule. The nitro group (-NO₂) stands out as one of the most potent EWGs, a characteristic that is harnessed in a multitude of applications, from directing the course of chemical reactions to enhancing the biological activity of pharmaceutical agents.[1][2]

This guide will use this compound as a model system to explore the multifaceted nature of the nitro group's electron-withdrawing effects. The presence of other substituents—the iodo group and the methyl ester—provides a rich platform for discussing the interplay of various electronic influences on an aromatic ring.

The Dual Nature of the Nitro Group's Electron-Withdrawing Power

The potent electron-withdrawing character of the nitro group stems from a combination of two distinct electronic effects: the inductive effect and the resonance effect.[1][2][3]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[4] The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the attached aromatic ring through the sigma (σ) bond. This effect is distance-dependent and weakens with increasing separation from the functional group.

The Resonance Effect (-M or -R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through a conjugated system.[3][5] The nitro group can participate in resonance with the aromatic ring, actively pulling π-electron density out of the ring and onto its oxygen atoms. This is a powerful, long-range effect that significantly depletes the electron density at the ortho and para positions relative to the nitro group.[6][7]

The Electronic Landscape of this compound

The substitution pattern of this compound presents a compelling case study in the cumulative effects of multiple substituents.

-

Nitro Group (-NO₂): As established, this is a strong deactivating group and a meta-director due to its potent -I and -M effects.

-

Methyl Ester Group (-COOCH₃): This group is also deactivating and meta-directing, primarily through a resonance-based electron-withdrawing effect.

-

Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their strong -I effect but are ortho, para-directing because of a +M (resonance donation) effect from their lone pairs. However, the inductive effect of iodine is the dominant factor in deactivation.

In this compound, the nitro and methyl ester groups are meta to each other, and both are meta to the iodo group. This arrangement results in a highly electron-deficient aromatic ring.

Visualizing Electron Delocalization

The following diagram illustrates the resonance structures of nitrobenzene, showcasing how the nitro group withdraws electron density from the aromatic ring, particularly at the ortho and para positions.

Caption: Resonance delocalization in nitrobenzene.

Impact on Chemical Reactivity

The profound electron-withdrawing nature of the nitro group in this compound has significant consequences for its chemical reactivity.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution.[6][8] The electron deficiency of the ring makes it less nucleophilic and therefore less reactive towards electrophiles.[9] Should an EAS reaction be forced to occur, the incoming electrophile would be directed to the positions that are least deactivated. In this molecule, the C2, C4, and C6 positions are all significantly deactivated. However, considering the directing effects, the nitro and ester groups direct meta to themselves, and the iodo group directs ortho and para. The least disfavored position for electrophilic attack would be the C2 position, which is ortho to the iodo group and meta to both the nitro and ester groups.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the strong electron-withdrawing properties of the nitro group make the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is typically unfavorable for benzene and its electron-rich derivatives.[1] The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in NAS reactions.

Reactivity of the Ester Group

The electron-withdrawing substituents on the aromatic ring also influence the reactivity of the methyl ester group. The electron deficiency of the ring is transmitted to the carbonyl carbon of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack, such as in hydrolysis reactions.

Quantifying the Electron-Withdrawing Effect: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[10] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character.[11][12]

| Substituent | σ_meta | σ_para |

| -NO₂ | +0.710 | +0.778 |

| -I | +0.353 | +0.276 |

| -COOCH₃ | +0.37 | +0.45 |

| Table 1: Hammett Constants for Relevant Substituents.[11] |

Spectroscopic Characterization

The electronic effects of the nitro group are readily observable through various spectroscopic techniques.[13][14]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to be significantly deshielded (shifted downfield to higher ppm values) due to the electron-withdrawing effects of the substituents.[15] The protons ortho to the nitro group would experience the most significant downfield shift.

¹³C NMR Spectroscopy

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will be deshielded. The carbon atom directly attached to the nitro group will show a particularly large downfield shift.

Infrared (IR) Spectroscopy

The nitro group exhibits characteristic strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[16]

Experimental Protocols

The following protocols are designed to demonstrate and quantify the electron-withdrawing effects of the nitro group in this compound.

Synthesis of this compound

This protocol outlines the synthesis of the target molecule, which can then be used for further reactivity and spectroscopic studies. The nitration of methyl 3-iodobenzoate is a key step.[17]

Caption: Synthesis of this compound.

Procedure:

-

To a cooled (0-5 °C) and stirred solution of methyl 3-iodobenzoate in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Comparative Saponification Rate Study

This experiment demonstrates the increased electrophilicity of the ester's carbonyl carbon due to the electron-withdrawing nitro group.[18] The rate of hydrolysis of this compound will be compared to that of methyl benzoate.

Caption: Workflow for the saponification rate study.

Procedure:

-

Prepare equimolar solutions of this compound and methyl benzoate in a suitable solvent (e.g., 85% ethanol).

-

Prepare a standardized solution of sodium hydroxide.

-

Initiate the hydrolysis by adding the sodium hydroxide solution to each of the ester solutions in separate, thermostated reaction vessels.

-

At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid.

-

Determine the amount of unreacted sodium hydroxide by back-titration with the standardized hydrochloric acid.

-

Plot the concentration of the ester versus time and determine the rate constant for each reaction. The rate constant for the hydrolysis of this compound is expected to be significantly higher than that of methyl benzoate.

Conclusion

The nitro group exerts a powerful electron-withdrawing influence on the aromatic ring of this compound through a combination of inductive and resonance effects. These effects profoundly impact the molecule's chemical reactivity, rendering the aromatic ring deactivated towards electrophilic attack while activating it for nucleophilic substitution and enhancing the reactivity of the ester functionality. The spectroscopic signatures of these electronic perturbations are clearly discernible in NMR and IR analyses. A thorough understanding of these principles is crucial for the effective design and synthesis of novel molecules in the pharmaceutical and materials science industries.

References

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]

-

How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (n.d.). Dummies. Retrieved from [Link]

-

Why does Nitrobenzene lower the reactivity of Benzene ring? (2017, February 19). Quora. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

A Walk through Recent Nitro Chemistry Advances. (2020, August 12). National Center for Biotechnology Information. Retrieved from [Link]

-

Substituent effects of nitro group in cyclic compounds. (2020, September 4). SciSpace. Retrieved from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Hammett equation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

-

What is the mesomeric or inductive effect of a nitro group on phenol? (2017, December 8). Quora. Retrieved from [Link]

-

Why is the nitro group a metal director in aromatic electrophilic reactions? (2018, April 23). Quora. Retrieved from [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16). ResearchGate. Retrieved from [Link]

-

What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved from [Link]

-

Methyl 3-nitrobenzoate. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Substituent effects of nitro group in cyclic compounds. (2020, September 4). SciSpace by Typeset. Retrieved from [Link]

-

Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube. Retrieved from [Link]

-

Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Hammett σI constants for N‐azolyl substituents in comparison with nitro group. (n.d.). Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. lehigh.edu [lehigh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methyl 3-iodo-5-nitrobenzoate: A Comprehensive Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Methyl 3-iodo-5-nitrobenzoate, a halogenated nitroaromatic compound, represents a pivotal building block for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a versatile iodine atom, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, designed to empower researchers in their pursuit of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 50765-19-0 | [1] |

| Molecular Formula | C₈H₆INO₄ | |

| Molecular Weight | 307.04 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not explicitly available, but expected to be a solid at room temperature | |

| Boiling Point | 369.9 °C at 760 mmHg | |

| Density | 1.904 g/cm³ |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. A logical and efficient synthetic route begins with the readily available starting material, methyl benzoate, and proceeds through nitration followed by iodination.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate (Precursor)

This protocol is adapted from established methods for the nitration of methyl benzoate.

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Methanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to methyl benzoate while maintaining the temperature below 10°C.

-

In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, continue stirring for 30 minutes, allowing the reaction to proceed to completion.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on established methods for the iodination of deactivated aromatic rings.

Materials:

-

Methyl 3-nitrobenzoate

-

Iodine (I₂)

-

Iodic acid (HIO₃) or another suitable oxidizing agent

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Sodium thiosulfate solution

-

Deionized water

Procedure:

-

Dissolve methyl 3-nitrobenzoate in a mixture of acetic acid and concentrated sulfuric acid in a reaction flask.

-

Add iodine and the oxidizing agent (e.g., iodic acid) to the solution. The nitro group is a meta-director, and the iodine will be directed to the 5-position.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into a beaker containing ice and a solution of sodium thiosulfate to quench any unreacted iodine.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 8.0-9.0 ppm): Three distinct signals corresponding to the three aromatic protons. The protons will exhibit splitting patterns (e.g., doublets, triplets of doublets) due to coupling. Methyl ester protons (δ ~4.0 ppm): A singlet integrating to 3H. |

| ¹³C NMR | Aromatic region (δ 120-150 ppm): Six signals for the aromatic carbons, with the carbon bearing the iodine showing a characteristic downfield shift. Carbonyl carbon (δ ~165 ppm). Methyl ester carbon (δ ~53 ppm). |

| IR Spectroscopy | Strong C=O stretch (ester) around 1720-1740 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-I stretch in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 307.04 g/mol . |

Applications in Drug Discovery and Development

Nitroaromatic compounds are versatile building blocks in medicinal chemistry, and the introduction of an iodine atom in this compound further enhances its utility.[2] The presence of the iodo group allows for a range of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse and complex molecular scaffolds.

Role as a Key Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized. The iodo group serves as a handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions.

Potential Therapeutic Areas

Derivatives of substituted nitrobenzoates have been investigated for a variety of therapeutic applications. While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the structural motifs accessible from this intermediate are relevant to several areas of drug discovery, including:

-

Kinase Inhibitors: The synthesis of various kinase inhibitors often involves the construction of heterocyclic cores, which can be facilitated by the functional handles present in this compound.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents, and novel derivatives continue to be explored.

-

Anticancer Agents: The development of novel anticancer agents often relies on the synthesis of compounds with diverse substitution patterns on an aromatic core, a process for which this intermediate is well-suited.

Illustrative Synthetic Utility

Caption: Synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for related nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and the presence of two key functional groups—a nitro group and an iodine atom—provide a powerful platform for the construction of a wide array of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of equipping researchers with the knowledge necessary to effectively utilize this important chemical intermediate in their research and development endeavors.

References

-

Chemsrc. This compound | CAS#:50765-19-0. Available at: [Link].

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link].

Sources

Methyl 3-iodo-5-nitrobenzoate: A Versatile Building Block for Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

Methyl 3-iodo-5-nitrobenzoate is a strategically functionalized aromatic compound that serves as a highly valuable and versatile intermediate in organic synthesis. Its unique electronic and structural features—a readily displaceable iodo group, a strongly electron-withdrawing nitro functionality, and a modifiable methyl ester—provide chemists with multiple reaction handles for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a cornerstone for the synthesis of bioactive molecules. Detailed, field-proven protocols and mechanistic insights are provided for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Structural Features and Reactivity Principles

The synthetic utility of this compound stems from the specific arrangement and interplay of its three primary functional groups. Understanding the role of each is crucial for predicting its reactivity and designing effective synthetic strategies.

Caption: Key functional groups of this compound.

-

The Iodo Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive leaving group in palladium-catalyzed cross-coupling reactions.[1] This high reactivity facilitates the crucial oxidative addition step, often allowing reactions to proceed under milder conditions (lower temperatures, lower catalyst loadings) compared to analogous bromo or chloro compounds.[1][2]

-

The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring. While it deactivates the ring towards electrophilic substitution, it plays a critical role in activating it for potential nucleophilic aromatic substitution (SNAr) reactions.[3][4] Furthermore, the nitro group is a versatile synthetic handle itself; it can be readily reduced to an aniline derivative, opening pathways for a vast array of subsequent transformations, including diazotization, amide coupling, and the synthesis of nitrogen-containing heterocycles.[5]

-

The Methyl Ester Group: The methyl ester provides a stable, yet readily modifiable, functional group. It can be easily hydrolyzed (saponified) under basic conditions to the corresponding carboxylic acid.[6] This carboxylic acid can then serve as a key precursor for amide bond formation, esterification with more complex alcohols, or other derivatizations common in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Applications

The primary application of this compound is as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing biaryl structures, which are common motifs in pharmaceuticals.[2][8] The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.[1][4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

-

Reagent Preparation & Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

-

Scientist's Note: The choice of catalyst and ligand is critical. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands may offer superior results.[9]

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For hindered substrates, a custom catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos) can accelerate reductive elimination and improve yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation.[8] Cesium carbonate is often more effective for less reactive partners due to its higher solubility and basicity. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Dioxane and toluene are common choices for their ability to dissolve organic reagents and withstand higher temperatures. |

| Temperature | 80-100 °C | Sufficient thermal energy is needed to overcome the activation barrier for the oxidative addition and other steps in the cycle. The high reactivity of the C-I bond often precludes the need for very high temperatures. |

Sonogashira Coupling: Building C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for linking terminal alkynes with aryl halides, providing access to valuable arylalkyne structures.[2] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[10]

Caption: Synergistic catalytic cycles of the Sonogashira reaction.

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%), and a copper(I) co-catalyst such as Copper(I) iodide (CuI) (4 mol%).

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).[10]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Heat the mixture (typically 50-80 °C) and monitor by TLC.

-

Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is a cornerstone of medicinal chemistry, as the arylamine motif is present in countless drug molecules.[11]

The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[11] They promote the formation of a monoligated Pd(0) species, facilitate oxidative addition, and, most critically, accelerate the rate-determining reductive elimination step to release the arylamine product. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is also crucial for deprotonating the amine coupling partner.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

A Gateway to Complex Molecules and Bioactive Scaffolds

Beyond its role in fundamental cross-coupling reactions, this compound is a strategic starting material for multi-step syntheses, particularly in drug discovery.[12][13] The orthogonal reactivity of its functional groups allows for a planned, sequential modification approach.

Synthetic Workflow Example: Heterocycle Synthesis

A common strategy involves using the iodo group for initial skeletal construction, followed by modification of the nitro and ester groups to build complex heterocyclic systems.

Caption: Workflow for multi-step synthesis from the title compound.

This stepwise functionalization makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug development programs. Derivatives have shown potential in the development of antimicrobial and anticancer agents.[4]

Physical and Safety Data

Proper handling and characterization are paramount for successful and safe experimentation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆INO₄ | [14] |

| Molecular Weight | 307.04 g/mol | [14] |

| Density | 1.904 g/cm³ | [14] |

| Boiling Point | 369.9 °C at 760 mmHg | [14] |

| Flash Point | 177.5 °C | [14] |

Safety and Handling

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use only in a well-ventilated area, preferably a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Spills: Clean up spills immediately. For dry spills, use procedures that avoid generating dust.[16]

Conclusion and Future Outlook

This compound is more than just a simple aryl halide; it is a sophisticated synthetic intermediate with strategically placed functional groups that offer orthogonal reactivity. Its primary utility lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, providing reliable access to C-C and C-N bonds. Furthermore, the ability to sequentially modify the nitro and ester functions makes it a powerful precursor for the synthesis of complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. Future applications will likely focus on its incorporation into automated synthesis platforms and its use in the development of novel heterocyclic scaffolds for drug discovery.

References

- Methyl 3-iodo-4-methoxy-5-nitrobenzoate - Benchchem. (n.d.).

- This compound - Apollo Scientific. (2023, July 11).

- Methyl 5-iodo-2-methyl-3-nitrobenzoate - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 4).

- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals. (n.d.).

- This compound | CAS#:50765-19-0 | Chemsrc. (2025, October 12).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).

- A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry - Benchchem. (n.d.).

- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions - Benchchem. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.).

- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).

- m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calibrechem.com [calibrechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | CAS#:50765-19-0 | Chemsrc [chemsrc.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of Methyl 3-iodo-5-nitrobenzoate

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl 3-iodo-5-nitrobenzoate as a key building block in the synthesis of complex biaryl compounds. The protocol herein is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Power of the Suzuki-Miyaura Coupling in Drug Discovery

The synthesis of biaryl and heteroaryl moieties is of paramount importance in medicinal chemistry, as these structural motifs are prevalent in a vast array of pharmacologically active compounds.[3][4] The palladium-catalyzed Suzuki-Miyaura coupling reaction offers a versatile and powerful tool for the creation of these C(sp²)-C(sp²) bonds, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally low-toxicity and readily available organoboron reagents.[4][5]

This compound is a particularly valuable substrate for Suzuki-Miyaura coupling. The presence of the highly reactive iodine leaving group, coupled with the electron-withdrawing nitro group, enhances the rate of the oxidative addition step in the catalytic cycle.[6][7] This heightened reactivity allows for efficient coupling with a diverse array of boronic acids and their derivatives, providing access to a wide range of substituted biaryl compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.[6][9]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow: A High-Level Overview

The successful execution of a Suzuki-Miyaura coupling reaction involves a systematic workflow, from careful reagent preparation to meticulous product purification and analysis.

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |

| This compound | 90256-42-3 | 307.04 | Sigma-Aldrich |

| Phenylboronic Acid | 98-80-6 | 121.93 | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Acros Organics |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Alfa Aesar |

Reaction Parameters

| Parameter | Value |

| Stoichiometry (Aryl Iodide) | 1.0 equiv |

| Stoichiometry (Boronic Acid) | 1.2 equiv |

| Stoichiometry (Catalyst) | 0.03 equiv (3 mol%) |

| Stoichiometry (Base) | 2.0 equiv |

| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |

| Concentration | 0.1 M (with respect to aryl iodide) |

| Temperature | 90 °C |

| Reaction Time | 4-12 hours (monitor by TLC) |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 307 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (8 mL) and deionized, degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete (disappearance of the starting aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.[10]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents by sparging with an inert gas; Increase the reaction temperature in increments of 10 °C. |

| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time. | Use anhydrous solvents and freshly opened boronic acid; Minimize reaction time once the starting material is consumed.[8] |

| Homocoupling | Oxygen contamination; High catalyst loading. | Maintain a strict inert atmosphere throughout the reaction; Reduce the catalyst loading to 1-2 mol%. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a reliable and efficient route to a diverse range of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to synthesize key intermediates for drug discovery and materials science. The self-validating nature of this detailed guide, coupled with troubleshooting strategies, empowers scientists to achieve consistent and high-yielding results.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubChem. Methyl 4-iodo-3-nitrobenzoate. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Nicolaou, K. C., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5557-5561. Available at: [Link]

-

Hassan, J., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

-

Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3749-3752. Available at: [Link]

-

Wang, J., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 12(38), 12764-12770. Available at: [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

-

Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2341-2351. Available at: [Link]

- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Nasrollahzadeh, M., et al. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Bulletin of the Chemical Society of Japan, 89(10), 1192-1200. Available at: [Link]

-

Yin, J., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 124(21), 6043-6048. Available at: [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

American Elements. Methyl 3-methyl-5-nitrobenzoate. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Sonogashira Cross-Coupling of Methyl 3-iodo-5-nitrobenzoate

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its operational simplicity and broad functional group tolerance, which has led to widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

This guide provides a detailed examination of the Sonogashira reaction applied to Methyl 3-iodo-5-nitrobenzoate. This substrate presents a unique case study: the aryl iodide bond offers high reactivity, typically allowing for mild reaction conditions.[1][4] Concurrently, the presence of a strong electron-withdrawing nitro group influences the electronic properties of the aromatic ring. This document will dissect the mechanistic underpinnings, provide optimized reaction protocols, and offer practical troubleshooting advice to ensure successful and reproducible outcomes for researchers.

Mechanistic Rationale: The Dual Catalytic Cycle

A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates via two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[3][5][6]

-

The Palladium Cycle: The primary coupling events occur here.

-

Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the highly reactive carbon-iodine bond of this compound.[3][5] This forms a square planar Pd(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium center. This step displaces the iodide ligand and forms a new Pd(II)-alkynyl complex.[6][7]

-

Reductive Elimination: Following a cis-trans isomerization, the Pd(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

-

-

The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.[5][7] This coordination increases the acidity of the terminal proton.

-

Deprotonation & Acetylide Formation: An amine base deprotonates the activated alkyne, leading to the formation of a highly reactive copper acetylide species, which is the key nucleophile for the transmetalation step.[3][5]

-

An important consideration is the potential for a significant side reaction: the oxidative homocoupling of the alkyne, known as the Glaser-Hay coupling.[7] This is primarily promoted by the presence of the copper co-catalyst and oxygen. Consequently, copper-free Sonogashira protocols have been developed to mitigate this issue, particularly for sensitive or challenging substrates.[1][4][8]

Optimizing Reaction Conditions for this compound

The selection of appropriate reagents and conditions is critical for achieving high yield and purity. Given the high reactivity of the aryl iodide, conditions can often be kept mild.

| Component | Recommended Choice(s) | Role & Rationale |

| Aryl Halide | This compound | Electrophile. The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition, often at room temperature.[1][4] |

| Alkyne | Terminal Alkynes (Aryl or Alkyl) | Nucleophile. Typically used in slight excess (1.1–1.5 eq.) to drive the reaction to completion. |

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst. Pd(II) sources are generally more air-stable.[4] Loadings of 1-5 mol% are common. For Pd(OAc)₂, a phosphine ligand must be added separately. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst. Activates the alkyne for deprotonation.[5][7] Use 2–10 mol%. Fresh, high-purity CuI is recommended to avoid issues. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Activator & Scavenger. Deprotonates the alkyne and neutralizes the HI byproduct.[1] Use 2-3 equivalents or as a co-solvent. Must be anhydrous. |

| Solvent | THF, DMF, Acetonitrile, Toluene | Reaction Medium. Must be anhydrous and thoroughly deoxygenated to prevent catalyst decomposition and Glaser coupling.[1][9][10] A 3:1 mixture of solvent to amine base is a robust starting point.[11] |

| Temperature | Room Temperature to 60 °C | Kinetic Control. The high reactivity of the aryl iodide means the reaction often proceeds efficiently at room temperature. Gentle heating can be applied if the reaction is sluggish.[1] |

| Atmosphere | Nitrogen or Argon | Inert Environment. Critical for preventing oxidative degradation of the Pd(0) catalyst and suppressing oxygen-driven alkyne homocoupling.[1][4] |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a 1 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Materials & Equipment:

-

This compound (1.0 mmol, 1.0 eq.)

-

Terminal Alkyne (1.2 mmol, 1.2 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA)

-

Schlenk flask or round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Standard glassware for work-up and purification

Procedure:

-

Inert Atmosphere Setup:

-